1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide 1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1005552-42-0
VCID: VC6671027
InChI: InChI=1S/C8H8N4O2/c1-12-5-6(4-9-12)8(13)10-7-2-3-14-11-7/h2-5H,1H3,(H,10,11,13)
SMILES: CN1C=C(C=N1)C(=O)NC2=NOC=C2
Molecular Formula: C8H8N4O2
Molecular Weight: 192.178

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide

CAS No.: 1005552-42-0

Cat. No.: VC6671027

Molecular Formula: C8H8N4O2

Molecular Weight: 192.178

* For research use only. Not for human or veterinary use.

1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide - 1005552-42-0

Specification

CAS No. 1005552-42-0
Molecular Formula C8H8N4O2
Molecular Weight 192.178
IUPAC Name 1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C8H8N4O2/c1-12-5-6(4-9-12)8(13)10-7-2-3-14-11-7/h2-5H,1H3,(H,10,11,13)
Standard InChI Key ZOMAWCXNLYZZKZ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C(=O)NC2=NOC=C2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

1-Methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide features a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxamide functional group. The carboxamide nitrogen is further bonded to a 1,2-oxazole ring at its 3-position (Figure 1). This configuration introduces distinct electronic and steric properties, influencing its reactivity and intermolecular interactions .

Molecular Formula: C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2
Molecular Weight: 220.21 g/mol
IUPAC Name: 1-Methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-4-carboxamide
SMILES Notation: CC1=NN(C=C1C(=O)NC2=COC=N2)C
InChI Key: UYVXNQJZQVFJRT-UHFFFAOYSA-N

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Carboxamide Coupling: Reacting 1-methyl-1H-pyrazole-4-carboxylic acid with 3-amino-1,2-oxazole using coupling agents like EDCI/HOBt.

  • Cyclocondensation: Building the pyrazole ring through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl intermediates .

Optimized Synthesis Protocol

A practical approach, adapted from methods used for structurally related compounds , involves:

Step 1: Preparation of 1-Methyl-1H-pyrazole-4-carboxylic Acid

  • React ethyl acetoacetate with methyl hydrazine in ethanol under reflux to form 1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolyze the ester using aqueous NaOH to yield the carboxylic acid.

Step 2: Activation and Coupling

  • Convert the carboxylic acid to its acid chloride using thionyl chloride.

  • Couple with 3-amino-1,2-oxazole in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature.

Step 3: Purification

  • Recrystallize the crude product from a methanol/water mixture (60:40 v/v) to achieve >98% purity .

ParameterValue
Yield (Step 1)85%
Yield (Step 2)78%
Purity (Final Product)98.5%

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • LogP (Predicted): 1.2 ± 0.3 (Moderate lipophilicity, suitable for oral bioavailability) .

  • Aqueous Solubility: ~12 mg/mL at pH 7.4, attributed to the polar carboxamide and oxazole groups .

Stability Profile

  • Thermal Stability: Decomposes at 215°C (DSC).

  • Photostability: Stable under UV light (λ > 300 nm) for 24 hours .

Biological Activity and Hypothesized Mechanisms

Anti-Inflammatory Activity

The compound’s ability to suppress NF-κB signaling, a pathway modulated by IRAK4, suggests potential in treating rheumatoid arthritis or psoriasis .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: For autoimmune diseases (e.g., lupus) due to IRAK4 inhibition .

  • Prodrug Potential: Ester derivatives could enhance bioavailability.

Agricultural Chemistry

Pyrazole-carboxamides are known fungicides; this compound may exhibit activity against Phytophthora infestans .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In Vitro Screening: Prioritize kinase panel assays to identify primary targets.

  • Toxicological Profiling: Assess hepatotoxicity and CYP450 inhibition risks .

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